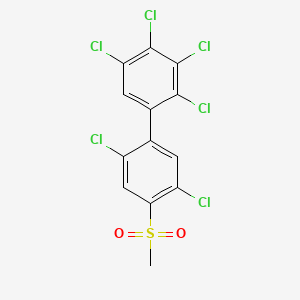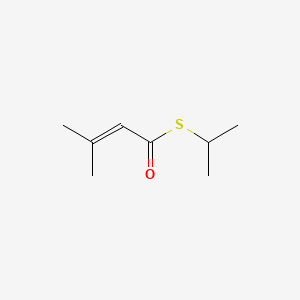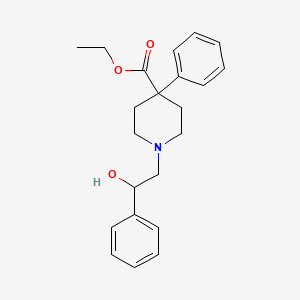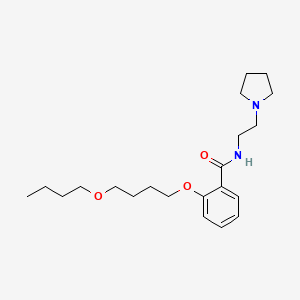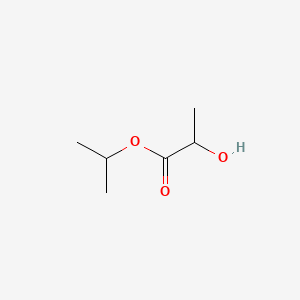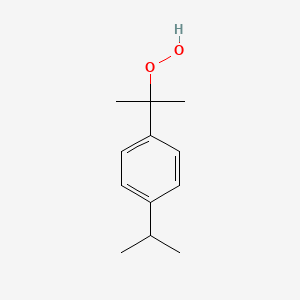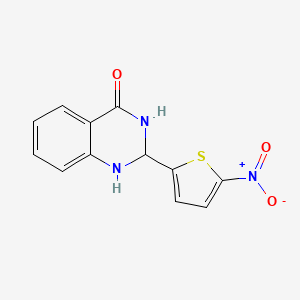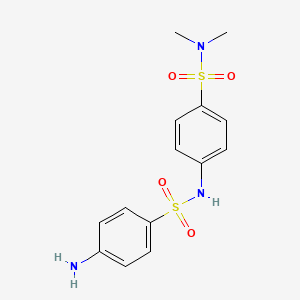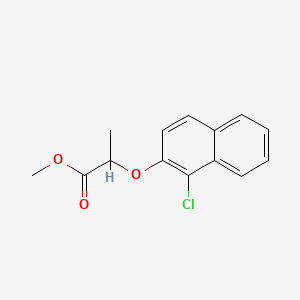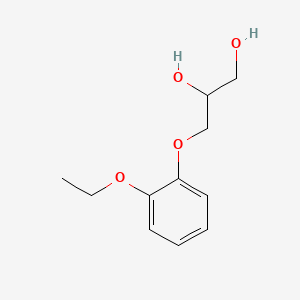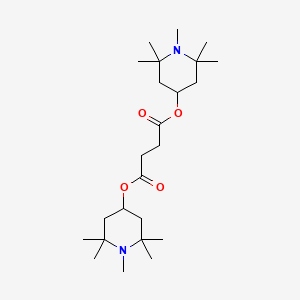
Suxemerid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Suxemerid can be synthesized through the esterification of succinic acid with 1,2,2,6,6-pentamethyl-4-piperidinol. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is conducted in a solvent such as dichloromethane or toluene, with the addition of a catalyst like sulfuric acid or p-toluenesulfonic acid to increase the reaction rate . The product is then purified through recrystallization or chromatography to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
Suxemerid undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can lead to the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like ammonia (NH₃) or sodium thiolate (NaS⁻) are employed under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted esters or amides.
Applications De Recherche Scientifique
Suxemerid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a tool for investigating metabolic pathways.
Medicine: Explored for its antihypertensive properties and as a non-narcotic cough suppressant.
Mécanisme D'action
Suxemerid exerts its effects primarily through its interaction with specific molecular targets. As an antihypertensive agent, it is believed to inhibit the action of certain enzymes involved in the regulation of blood pressure . The exact molecular pathways and targets are still under investigation, but it is thought to modulate the activity of ion channels and receptors in the cardiovascular system .
Comparaison Avec Des Composés Similaires
Suxemerid is unique compared to other succinic acid derivatives due to its specific ester groups and sulfate moiety. Similar compounds include:
Succinic acid: A simple dicarboxylic acid used in various chemical reactions.
Succinic anhydride: An anhydride form of succinic acid used in organic synthesis.
Succinyl chloride: A chlorinated derivative of succinic acid used as a reagent in organic chemistry.
This compound stands out due to its specific structure, which imparts unique pharmacological properties and makes it a valuable compound in both research and industrial applications .
Propriétés
Numéro CAS |
47662-15-7 |
|---|---|
Formule moléculaire |
C24H44N2O4 |
Poids moléculaire |
424.6 g/mol |
Nom IUPAC |
bis(1,2,2,6,6-pentamethylpiperidin-4-yl) butanedioate |
InChI |
InChI=1S/C24H44N2O4/c1-21(2)13-17(14-22(3,4)25(21)9)29-19(27)11-12-20(28)30-18-15-23(5,6)26(10)24(7,8)16-18/h17-18H,11-16H2,1-10H3 |
Clé InChI |
HEXFLVSMVWJRBX-UHFFFAOYSA-N |
SMILES |
CC1(CC(CC(N1C)(C)C)OC(=O)CCC(=O)OC2CC(N(C(C2)(C)C)C)(C)C)C |
SMILES canonique |
CC1(CC(CC(N1C)(C)C)OC(=O)CCC(=O)OC2CC(N(C(C2)(C)C)C)(C)C)C |
Autres numéros CAS |
47662-15-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




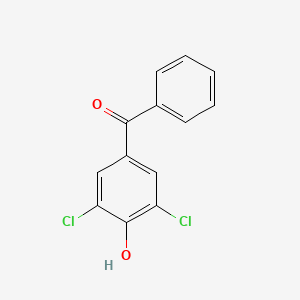
![1,6-Bis{[(tert-butylperoxy)carbonyl]oxy}hexane](/img/structure/B1615170.png)
